molecular formula C24H28O11 B14784561 6'-Cinnamoylcatalpol

6'-Cinnamoylcatalpol

Cat. No.: B14784561
M. Wt: 492.5 g/mol
InChI Key: BSYHSWKTXMTFNF-SDGYSJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Cinnamoylcatalpol typically involves the extraction from the roots and rhizomes of Picrorhiza scrophulariiflora. The extraction process includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The compound can also be synthesized through chemical reactions involving the esterification of catalpol with cinnamic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of 6’-Cinnamoylcatalpol involves large-scale extraction from Picrorhiza scrophulariiflora using advanced extraction techniques such as supercritical fluid extraction or pressurized liquid extraction. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6’-Cinnamoylcatalpol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various cinnamoyl derivatives and modified iridoid glycosides, which have been studied for their enhanced biological activities .

Scientific Research Applications

6’-Cinnamoylcatalpol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Cinnamoylcatalpol involves the modulation of various molecular targets and pathways. It downregulates the expression of pSTAT6 and GATA3, which are involved in inflammatory responses. The compound also increases the serum levels of interferon-gamma (IFN-γ), which plays a crucial role in immune regulation .

Comparison with Similar Compounds

6’-Cinnamoylcatalpol is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Q & A

Basic Research Questions

Q. How is 6'-Cinnamoylcatalpol identified and characterized in plant extracts?

  • Methodological Answer : Identification involves high-performance liquid chromatography (HPLC) for separation, coupled with nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation. Quantitative analysis can use UV-Vis spectroscopy calibrated against reference standards. For example, the compound is isolated as white powder crystals (ethanol–water) with a melting point of 76–77°C .

Q. What are the primary pharmacological mechanisms of this compound?

  • Methodological Answer : The compound targets STAT6 and GATA3 in asthma models, suppressing pro-inflammatory cytokines (e.g., IL-4, IL-13) via JAK/STAT pathway inhibition. Hepatoprotective effects are assessed through in vivo models (e.g., CCl₄-induced liver injury) by measuring serum ALT/AST levels and hepatic glutathione content .

Q. Which in vitro models are suitable for studying its antimicrobial activity?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays against bacterial (e.g., Staphylococcus aureus) and fungal strains, using broth microdilution methods. Positive controls (e.g., Adriamycin) validate results, with ED₅₀ values reported (e.g., 1.9 μg/mL in HT1080 fibrosarcoma cells) .

Advanced Research Questions

Q. How should experiments be designed to evaluate hepatoprotective efficacy while minimizing confounding variables?

  • Methodological Answer :

  • Animal Models : Use CCl₄ or acetaminophen-induced hepatotoxicity in rodents, with randomization into treatment/control groups.
  • Endpoints : Histopathological scoring (e.g., necrosis, inflammation), serum biomarkers (ALT, AST), and oxidative stress markers (MDA, SOD).
  • Controls : Include positive controls (e.g., silymarin) and vehicle-treated groups. Statistical analysis via ANOVA with post-hoc tests ensures robustness .

Q. How can contradictory data on anti-inflammatory effects across studies be resolved?

  • Methodological Answer :

  • Standardization : Use consistent in vivo models (e.g., carrageenan-induced paw edema) and dosages (e.g., 10–50 mg/kg).
  • Mechanistic Validation : Employ ELISA/Western blotting to quantify cytokine (TNF-α, IL-6) and pathway markers (pSTAT6).
  • Meta-Analysis : Pool data from independent studies to assess heterogeneity and publication bias .

Q. What strategies are effective for multi-target analysis in asthma research involving this compound?

  • Methodological Answer :

  • In Vitro : siRNA knockdown of STAT6/GATA3 in airway epithelial cells to isolate target effects.
  • In Vivo : OVA-induced asthma models with bronchoalveolar lavage (BAL) fluid analysis for eosinophils and IgE.
  • Omics Integration : RNA-seq to identify downstream genes regulated by STAT6 inhibition .

Q. How can extraction methods be optimized for higher yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Test polar/non-polar solvents (e.g., ethanol, methanol) for extraction efficiency via HPLC.
  • Column Chromatography : Use silica gel or Sephadex LH-20 for purification, monitored by TLC.
  • Yield Calculation : Compare dry weight percentages across methods .

Q. What statistical approaches are appropriate for dose-response and toxicity studies?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to nonlinear regression models (e.g., log-inhibitor vs. response) to calculate EC₅₀/IC₅₀.
  • Toxicity Analysis : Probit analysis for LD₅₀ determination in acute toxicity studies.
  • Reproducibility : Report confidence intervals and use paired t-tests for replicate experiments .

Properties

Molecular Formula

C24H28O11

Molecular Weight

492.5 g/mol

IUPAC Name

[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate

InChI

InChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/t13?,14?,16?,17?,18?,19?,20?,21?,22?,23?,24-/m1/s1

InChI Key

BSYHSWKTXMTFNF-SDGYSJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3[C@@]4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.